6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Another method involves the annulation of the pyrimidine moiety to the triazole ring or vice versa. This can be achieved through the oxidation of aminopyrimidine Schiff bases or the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation for synthesis is particularly advantageous due to its scalability and efficiency. Additionally, the reaction conditions can be optimized to achieve high yields and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the compound.
Scientific Research Applications
6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activities, such as acting as inhibitors for various enzymes and receptors.
Biological Research: It is used in studies related to its effects on cellular processes and its potential as a drug candidate.
Material Sciences: The compound is utilized in the synthesis of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for enzymes such as CDK2, which is involved in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits biological activities and is used in medicinal chemistry for the development of therapeutic agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H7BrN4 |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H7BrN4/c1-2-6-10-7-9-3-5(8)4-12(7)11-6/h3-4H,2H2,1H3 |
InChI Key |
QVIWZIZBZOWAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=C(C=NC2=N1)Br |
Origin of Product |
United States |
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